

# SFTI-1 as a Scaffold for Drug Development: A Technical Guide

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## Compound of Interest

Compound Name: SFTI-1

Cat. No.: B15136060

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## Introduction

Sunflower Trypsin Inhibitor-1 (**SFTI-1**) is a bicyclic 14-amino acid peptide originally isolated from sunflower seeds.[1][2] It is the smallest known member of the Bowman-Birk family of serine protease inhibitors.[2] Its remarkable features, including its small size, exceptional stability to thermal and enzymatic degradation, and rigid conformation, make it an ideal scaffold for drug development.[3][4] **SFTI-1** potently inhibits trypsin and has been extensively studied as a template for engineering novel protease inhibitors with tailored specificities for various therapeutic targets. This guide provides an in-depth overview of **SFTI-1**'s properties, its use in drug design, and detailed methodologies for the synthesis and evaluation of **SFTI-1**-based drug candidates.

## Core Properties of the SFTI-1 Scaffold

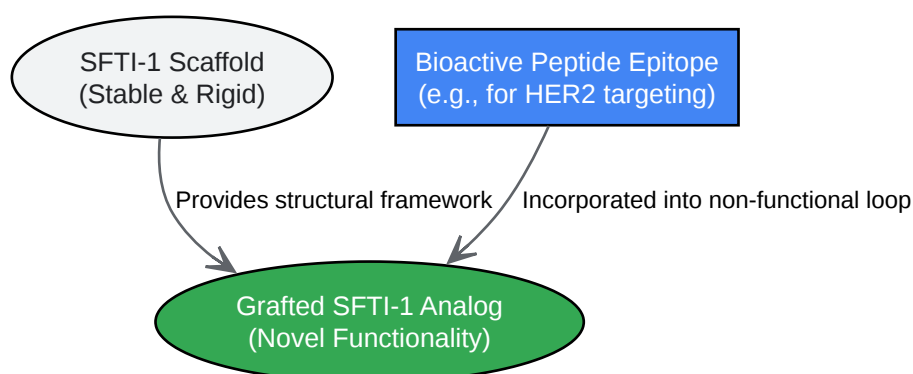
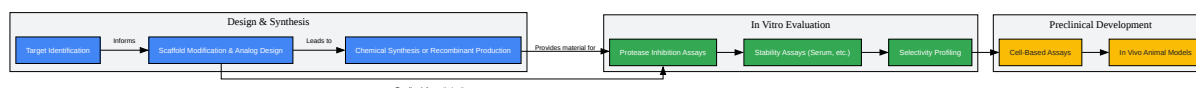
**SFTI-1**'s utility as a drug development scaffold stems from its unique structural and functional characteristics:

- **Small Size:** Comprising only 14 amino acids, **SFTI-1** has a low molecular weight (approximately 1.54 kDa), which is advantageous for synthesis and potential oral bioavailability.

- **High Stability:** The head-to-tail cyclized backbone, combined with a single disulfide bond between Cys3 and Cys11, confers exceptional resistance to proteolysis and thermal denaturation. Disulfide-deficient mutants, in contrast, are rapidly degraded.
- **Rigid Conformation:** **SFTI-1** possesses a well-defined three-dimensional structure characterized by two short antiparallel beta-strands. This pre-organized conformation minimizes the entropic penalty upon binding to its target, contributing to its high inhibitory potency.
- **Grafting Potential:** The **SFTI-1** scaffold is highly tolerant to amino acid substitutions and the grafting of bioactive peptide epitopes into its loops. This allows for the engineering of novel inhibitors targeting a wide range of proteases and other protein-protein interactions.

## SFTI-1 in Drug Development: A Workflow

The development of **SFTI-1**-based therapeutics generally follows a structured workflow, from initial design to preclinical evaluation.



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